molecular formula C14H11F2NO3 B1620507 Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 242797-16-6

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No. B1620507
M. Wt: 279.24 g/mol
InChI Key: KKUDERXXFMKEQQ-UHFFFAOYSA-N
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Description

“Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “3,4-difluorobenzyl” part indicates a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms attached to the 3rd and 4th carbon atoms of the benzene ring . The “6-oxo-1,6-dihydropyridine-3-carboxylate” part suggests the presence of a carboxylate group (COO-) at the 3rd position and a ketone group (=O) at the 6th position of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), polar groups (ketone and carboxylate), and electronegative atoms (fluorine). These features could influence its reactivity, stability, and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The synthesis of 1,4-dihydropyridine derivatives, such as the one involving Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate, has been explored due to its importance in medicinal chemistry and organic synthesis. These compounds are of interest for their potential as hydrogen transfer reagents and for their roles in synthesizing biologically active compounds (Borgarelli et al., 2022).

  • Metal-Organic Frameworks (MOFs) : Research into the use of Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate derivatives in the synthesis of novel MOFs has shown that these compounds can effectively and rapidly remove anionic dyes from aqueous solutions. The unique structural properties of these MOFs, including chiral centers, have been demonstrated to have good adsorption effects on methyl orange, suggesting potential environmental applications (Zhao et al., 2020).

  • Catalysis and Reaction Mechanisms : The compound and its derivatives have been used to study various catalytic processes and reaction mechanisms. For example, the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation demonstrates the compound's utility in creating complex molecules with high regioselectivity (Zhu et al., 2003).

  • Antimicrobial Agents : Derivatives of Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate have been synthesized and evaluated for their potential as antimicrobial agents. These novel compounds have shown moderate to good activities against tested bacterial and fungal strains, highlighting their potential in developing new antimicrobial treatments (Jadhav et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in fields like medicinal chemistry, materials science, or environmental science, among others .

properties

IUPAC Name

methyl 1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-20-14(19)10-3-5-13(18)17(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUDERXXFMKEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377520
Record name Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

CAS RN

242797-16-6
Record name Methyl 1-[(3,4-difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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